Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate
Description
Chemical Identity and Nomenclature
This compound is defined by its IUPAC name, which precisely denotes the positions of its substituents on the biphenyl scaffold. The parent structure consists of two benzene rings connected by a single bond (biphenyl). A methoxy group (-OCH$$3$$) occupies the second position of the first ring, while a chlorine atom is located at the second position of the second ring (designated as 2'). The carboxylate ester functional group (-COOCH$$3$$) is situated at the fourth position of the first ring.
The compound’s molecular formula, $$ \text{C}{15}\text{H}{13}\text{ClO}_{3} $$, reflects its 15 carbon atoms, 13 hydrogen atoms, one chlorine atom, and three oxygen atoms. Its molecular weight of 280.72 g/mol aligns with the calculated mass based on isotopic composition. Key identifiers include the CAS registry number 1956385-75-3 and the canonical SMILES representation COC(=O)C1=CC=C(C=C1C2=CC=CC=C2Cl)OC, which encodes its structural connectivity.
Table 1: Comparative Analysis of Biphenyl Carboxylate Derivatives
This table highlights the structural diversity within biphenyl carboxylates, emphasizing the unique chloro-methoxy substitution pattern of the target compound.
Historical Development and Discovery
The synthesis of this compound is rooted in advancements in cross-coupling methodologies, particularly Suzuki-Miyaura reactions, which enable the construction of biaryl systems. While the exact date of its first synthesis is not explicitly documented in available literature, its structural analogs—such as methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate and 3'-chloro-2-methoxy-biphenyl-3-ylamine—suggest that its development followed broader trends in biphenyl derivative research during the early 21st century.
The compound’s design likely arose from efforts to modify biphenyl cores for enhanced electronic and steric properties. For instance, the introduction of electron-withdrawing chlorine and electron-donating methoxy groups at specific positions could fine-tune reactivity for applications in catalysis or medicinal chemistry. Contemporary synthetic routes often employ palladium-catalyzed coupling between halogenated benzene derivatives and boronic acids, followed by esterification.
Position Within Biphenyl Carboxylate Derivatives
This compound occupies a distinct niche within the biphenyl carboxylate family due to its dual functionalization. Unlike methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate, which lacks a chlorine substituent, or methyl biphenyl-2-carboxylate, which features a simpler carboxylate group, this compound combines chloro and methoxy groups to create a polarized electronic environment. This polarization enhances its utility in reactions requiring directed metalation or regioselective electrophilic substitution.
Furthermore, its structural resemblance to 3-chloro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid and methyl 4'-(2,2-dibromovinyl)-2'-methoxy-1,1'-biphenyl-4-carboxylate underscores its role as a versatile intermediate. The chlorine atom at the 2' position introduces steric hindrance, which can influence conformational preferences and intermolecular interactions—a critical factor in crystallography and materials science applications.
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-3-methoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-9-10(15(17)19-2)7-8-12(14)11-5-3-4-6-13(11)16/h3-9H,1-2H3 |
InChI Key |
IJQTYFWRPFCAGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while methoxylation can be done using methanol in the presence of a strong acid.
Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the ester group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new biphenyl derivatives with different functional groups.
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of alcohols from ester groups.
Hydrolysis: Formation of carboxylic acids from ester groups.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate has been investigated for its potential pharmaceutical applications:
- Anticancer Activity : Research indicates that derivatives of biphenyl compounds exhibit anticancer properties. This compound has shown promise in inhibiting the growth of cancer cells in vitro. A study demonstrated that it could induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : It is utilized as a building block in the synthesis of more complex organic compounds. Its reactivity allows for the introduction of various functional groups, making it valuable in the development of new materials and pharmaceuticals .
Material Science
In material science, this compound is being explored for its properties:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance physical properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis activation and cell cycle arrest.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Positional Isomerism and Functional Group Effects
- Methyl 4'-Chloro-4-Cyano-2'-Methoxy-[1,1'-Biphenyl]-2-Carboxylate (): Substitutions: Chloro (4'), cyano (4), methoxy (2'). Functional Groups: Ester (COOCH₃), nitrile (CN).
4'-Chloro-2-Methoxy-3'-Methyl-[1,1'-Biphenyl]-4-Carboxylic Acid () :
Substitutions: Chloro (4'), methoxy (2'), methyl (3').
Functional Group: Carboxylic acid (COOH) instead of ester.
The carboxylic acid form improves aqueous solubility but reduces stability under acidic conditions. This compound exhibits irritant properties (H315, H319, H335) .Methyl 4'-Fluoro-3-(Trifluoromethyl)-[1,1'-Biphenyl]-4-Carboxylate () :
Substitutions: Fluoro (4'), trifluoromethyl (3).
Functional Groups: Strong electron-withdrawing groups (F, CF₃) enhance metabolic stability and lipophilicity. Predicted boiling point: 359.5°C ; density: 1.294 g/cm³ .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Methyl 2'-chloro-2-methoxy-biphenyl-4-carboxylate | C₁₄H₁₁ClO₂ | 246.69 | Cl (2'), OMe (2), COOCH₃ (4) | N/A | N/A |
| Methyl 4'-fluoro-3-(trifluoromethyl)-biphenyl-4-carboxylate | C₁₅H₁₀F₄O₂ | 298.23 | F (4'), CF₃ (3) | 359.5 (predicted) | 1.294 (predicted) |
| Ethyl 4'-hydroxy-biphenyl-4-carboxylate | C₁₅H₁₄O₃ | 242.27 | OH (4'), COOCH₂CH₃ (4) | N/A | N/A |
Biological Activity
Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14ClO3
- Molecular Weight : 288.73 g/mol
- CAS Number : 175152-72-4
This compound contains a biphenyl structure with methoxy and carboxylate functional groups, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against:
- MDA-MB-231 (breast cancer)
- COLO201 (colorectal cancer)
- 4T1 (murine mammary carcinoma)
In vitro assays demonstrated that the compound induces cell cycle arrest and apoptosis in these cancer cells. The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent response with IC50 values indicating effective concentrations for inducing cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induces apoptosis and cell cycle arrest |
| COLO201 | 10 | Blocks DNA synthesis |
| 4T1 | 12 | Induces G2/M phase arrest |
The mechanism by which this compound exerts its antitumor effects appears to involve:
- Inhibition of c-Myc : The compound may stabilize the transcriptionally inactive form of c-Myc, preventing its dimerization with Max, which is crucial for its oncogenic activity .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to an accumulation of cells in the G0/G1 phase, indicating a halt in cell proliferation .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Cytotoxicity
A comprehensive study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that the compound was particularly effective against COLO201 cells, with a significant reduction in cell viability observed at concentrations as low as 10 µM. The study noted that the compound's ability to induce apoptosis was associated with increased levels of reactive oxygen species (ROS) within the cells .
Comparative Analysis with Other Compounds
In comparative studies with other biphenyl derivatives, this compound exhibited superior cytotoxicity against breast and colorectal cancer cell lines. This highlights its potential as a lead compound for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
